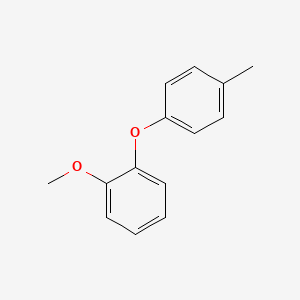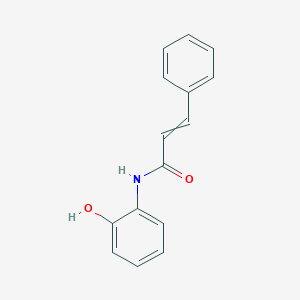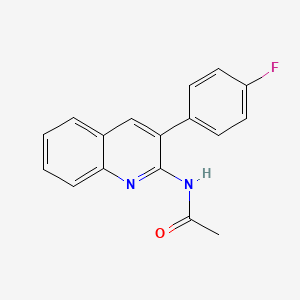![molecular formula C13H6F5IO3S B14119585 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)
3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C12H6F2ICF3O3S It is a derivative of dibenzo[b,d]iodolium, where two fluorine atoms are substituted at the 3 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate typically involves the iodination of a dibenzo[b,d]iodolium precursor followed by fluorination. The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In biological research, this compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. The trifluoromethanesulfonate group also contributes to the compound’s solubility and stability in various solvents.
Comparison with Similar Compounds
- Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- 3,7-Dichlorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- 3,7-Dibromodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
Uniqueness: 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability compared to its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C13H6F5IO3S |
|---|---|
Molecular Weight |
464.15 g/mol |
IUPAC Name |
5,11-difluoro-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F2I.CHF3O3S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
PUYXJWFQDMOZMB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1F)[I+]C3=C2C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)

![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)




![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
